molecular formula C22H28ClN5 B2802234 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE CAS No. 896067-99-5

1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE

Cat. No.: B2802234
CAS No.: 896067-99-5
M. Wt: 397.95
InChI Key: MVHPZIHTWXQBCJ-UHFFFAOYSA-N
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Description

1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and an ethylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Incorporation of the ethylpiperazinyl group: The ethylpiperazinyl group is attached through nucleophilic substitution reactions using ethylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: Another compound with tert-butyl groups and aromatic rings.

    2-ethylhexyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propanoate: Contains tert-butyl and chlorophenyl groups.

Uniqueness

1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5/c1-5-26-10-12-27(13-11-26)20-14-19(22(2,3)4)25-21-18(15-24-28(20)21)16-6-8-17(23)9-7-16/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHPZIHTWXQBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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